1-(1-Cyclopropylazetidin-3-yl)methanamine dihydrochloride
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Overview
Description
1-(1-Cyclopropylazetidin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H14Cl2N2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Preparation Methods
The synthesis of 1-(1-Cyclopropylazetidin-3-yl)methanamine dihydrochloride typically involves the following steps:
Amination: The addition of an amine group to the cyclopropylated azetidine.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt form to enhance its stability and solubility.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
1-(1-Cyclopropylazetidin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1-(1-Cyclopropylazetidin-3-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-(1-Cyclopropylazetidin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-(1-Cyclopropylazetidin-3-yl)methanamine dihydrochloride can be compared with similar compounds such as:
1-(1-Methylazetidin-3-yl)methanamine dihydrochloride: This compound has a methyl group instead of a cyclopropyl group, which may result in different chemical and biological properties.
1-(1-Ethylazetidin-3-yl)methanamine dihydrochloride:
The uniqueness of this compound lies in its cyclopropyl group, which can impart distinct steric and electronic effects, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C7H16Cl2N2 |
---|---|
Molecular Weight |
199.12 g/mol |
IUPAC Name |
(1-cyclopropylazetidin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c8-3-6-4-9(5-6)7-1-2-7;;/h6-7H,1-5,8H2;2*1H |
InChI Key |
LEOBOUJMDUBAAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CC(C2)CN.Cl.Cl |
Origin of Product |
United States |
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